molecular formula C15H11BrN2O2S B11349441 5-bromo-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide

5-bromo-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide

Cat. No.: B11349441
M. Wt: 363.2 g/mol
InChI Key: IAFSGLFUCQNAMW-UHFFFAOYSA-N
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Description

5-BROMO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring substituted with a carboxamide group, a pyridine ring, and a thiophene ring. The presence of these heteroatoms (nitrogen, sulfur, and oxygen) in the structure makes it an interesting compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Amidation: The carboxylic acid group on the furan ring is converted to a carboxamide group using reagents like thionyl chloride (SOCl2) followed by reaction with an amine.

    Coupling Reactions: The pyridine and thiophene rings are introduced through coupling reactions such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring

    Reduction: Amines from the carboxamide group

    Substitution: Various substituted furans depending on the nucleophile used

Scientific Research Applications

5-BROMO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique structure and biological activity.

    Industry: Used in the development of new materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-BROMO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple heteroatoms allows for diverse interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    5-BROMO-N-(PYRIDIN-2-YL)-N-(PHENYL)FURAN-2-CARBOXAMIDE: Similar structure but with a phenyl ring instead of a thiophene ring.

    5-CHLORO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE: Similar structure but with a chlorine atom instead of a bromine atom.

    5-BROMO-N-(PYRIDIN-2-YL)-N-(THIOPHEN-3-YL)FURAN-2-CARBOXAMIDE: Similar structure but with the thiophene ring attached at a different position.

Uniqueness

The uniqueness of 5-BROMO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE lies in its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H11BrN2O2S

Molecular Weight

363.2 g/mol

IUPAC Name

5-bromo-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)furan-2-carboxamide

InChI

InChI=1S/C15H11BrN2O2S/c16-13-7-6-12(20-13)15(19)18(10-11-4-3-9-21-11)14-5-1-2-8-17-14/h1-9H,10H2

InChI Key

IAFSGLFUCQNAMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=CC=CS2)C(=O)C3=CC=C(O3)Br

Origin of Product

United States

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